pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Overview
Description
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone is a complex organic compound that features a pyrrolidine ring attached to a benzimidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Biological Activities
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone exhibits several promising biological activities:
- Anticancer Properties : Research indicates that similar compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, analogs have shown effectiveness against Bub1 kinase, which is crucial in mitotic regulation .
- Neuroprotective Effects : Compounds in this class may offer neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-(2-Aminopyrimidin-4-yl)-2-(naphthalen-2-yl)-1H-benzimidazol | Structure | Selective JNK3 inhibitory activity |
7-(5-Fluoro-chromen) substituted benzimidazoles | Structure | Acts as an acid pump inhibitor |
4-(Methoxycarbonyl) derivatives | Structure | Potentially enhances solubility and bioavailability |
This table illustrates the diversity within the class of benzimidazole derivatives while showcasing the unique nitrogen-containing framework of this compound that may confer distinct biological activities.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrrolidin derivatives in various therapeutic contexts:
- Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted a series of benzimidazole derivatives that showed promising results as anticancer agents through kinase inhibition pathways .
- Neurodegenerative Disorders : Research has indicated that certain pyrrolidine derivatives can act as PDE10A inhibitors, offering potential therapeutic avenues for treating psychotic symptoms associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different substituents.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.
Uniqueness
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone is unique due to its specific combination of the pyrrolidine and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to a tetrahydro-benzimidazole moiety , which contributes to its unique biological properties. The structural formula can be represented as follows:
This configuration allows for various interactions with biological targets, making it a candidate for drug development.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with kinases and phosphatases, modulating their activity and affecting downstream signaling pathways .
- Receptor Binding : It can bind to various receptors, influencing neurotransmitter systems. This characteristic is particularly relevant for its potential antidepressant and anxiolytic effects .
- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties against resistant strains of bacteria, suggesting its utility in treating infections .
Biological Activities
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against multi-drug resistant Staphylococcus aureus strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
- Cytotoxic Activity : Research indicated that related compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
- Neuropharmacological Effects : In behavioral studies involving animal models, compounds similar to this compound exhibited antidepressant-like effects in forced swim tests and tail suspension tests .
Properties
IUPAC Name |
pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-5-1-2-6-15)9-3-4-10-11(7-9)14-8-13-10/h8-9H,1-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWUXUSDRJUJDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC3=C(C2)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442771 | |
Record name | AGN-PC-0N7VWJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788124-61-8 | |
Record name | AGN-PC-0N7VWJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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